molecular formula C19H22Cl2N4O2S B12419560 Thiamine Benzoate-d5 Hydrochloride

Thiamine Benzoate-d5 Hydrochloride

Cat. No.: B12419560
M. Wt: 446.4 g/mol
InChI Key: VVIAAKNVDRRCLK-HNXNXGHXSA-M
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Description

Thiamine benzoate-d5 (hydrochloride) is a deuterated form of thiamine benzoate hydrochloride. Thiamine, also known as vitamin B1, is an essential nutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system. The deuterated form, Thiamine benzoate-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of thiamine due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine benzoate-d5 (hydrochloride) typically involves the deuteration of thiamine benzoate. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the thiamine molecule. Common reagents used in the synthesis include deuterated benzoic acid and deuterated hydrochloric acid.

Industrial Production Methods

Industrial production of Thiamine benzoate-d5 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Thiamine benzoate-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Thiamine can be oxidized to form thiochrome, a fluorescent compound.

    Reduction: Thiamine can be reduced to form dihydrothiamine.

    Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Thiochrome

    Reduction: Dihydrothiamine

    Substitution: Various substituted thiamine derivatives

Scientific Research Applications

Thiamine benzoate-d5 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of thiamine metabolism and degradation pathways.

    Biology: Employed in research on thiamine’s role in cellular processes and its transport mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

    Industry: Utilized in the development of fortified food products and dietary supplements to ensure adequate thiamine intake.

Mechanism of Action

Thiamine benzoate-d5 (hydrochloride) exerts its effects through its conversion to thiamine diphosphate (ThDP), an active coenzyme form. ThDP is essential for the catalytic activity of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, facilitating the production of ATP, the primary energy currency of the cell. Additionally, thiamine has non-coenzyme roles, such as modulating neurotransmitter release and protecting against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Thiamine hydrochloride
  • Thiamine mononitrate
  • Benfotiamine
  • O,S-dibenzoylthiamine

Uniqueness

Thiamine benzoate-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Unlike other thiamine derivatives, the deuterated form allows for precise tracking of thiamine’s metabolic fate using techniques such as mass spectrometry. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research.

Properties

Molecular Formula

C19H22Cl2N4O2S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride

InChI

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;;

InChI Key

VVIAAKNVDRRCLK-HNXNXGHXSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-]

Origin of Product

United States

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